Azilsartan Kamedoxomil

Description

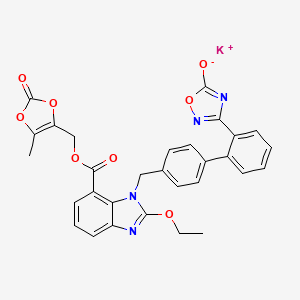

Azilsartan kamedoxomil (C₃₀H₂₄KN₄O₈) is a potassium salt prodrug of azilsartan, a potent angiotensin II receptor blocker (ARB) approved by the FDA in 2011 for hypertension management . Structurally, it features a benzimidazole core substituted with a biphenyltetrazole group and a 5-methyl-2-oxo-1,3-dioxol-4-yl methoxycarbonyl moiety, contributing to its high lipophilicity and receptor-binding affinity (Figure 1) . The prodrug is hydrolyzed in the gastrointestinal tract to release the active metabolite, azilsartan, which selectively inhibits the angiotensin II type-1 (AT1) receptor, thereby reducing vasoconstriction, aldosterone secretion, and sodium retention .

Synthetic routes involve multi-step reactions, including condensation of hydroxylamine hydrochloride with biphenyl derivatives under controlled conditions, yielding a 70% purity product after crystallization . Impurity profiling via HPLC and LC-MS identified four related substances (e.g., amidoxime intermediates and oxidation byproducts), critical for quality control in pharmaceutical manufacturing .

Properties

IUPAC Name |

potassium;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N4O8.K/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26;/h4-14H,3,15-16H2,1-2H3,(H,32,33,36);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWFKDWIUSZLCJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)[N-]5)C(=O)OCC6=C(OC(=O)O6)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23KN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235483 | |

| Record name | Azilsartan kamedoxomil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863031-24-7 | |

| Record name | Azilsartan kamedoxomil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863031247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azilsartan kamedoxomil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azilsartan Medoxomil Potassium (TAK-491) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZILSARTAN KAMEDOXOMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WEC6I2K1FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Original Synthesis by Kubo et al.

The foundational synthesis route, as described by Kubo et al., begins with methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate (Compound 4) and 2-(4-bromomethylphenyl)benzonitrile (Compound 5). Condensation of these precursors in the presence of potassium carbonate yields Compound 6, which undergoes deprotection with trifluoroacetic acid to form Compound 7. Subsequent reduction using stannous chloride produces Compound 8, followed by cyclization with tetraethyl orthocarbonate to generate the benzimidazole ester (Compound 9). Treatment with hydroxylamine hydrochloride forms the amidoxime intermediate (Compound 10), which is cyclized using ethyl chloroformate to yield azilsartan methyl ester (Compound 11). Final hydrolysis with sodium hydroxide affords azilsartan free acid, which is esterified with medoxomil alcohol to form azilsartan medoxomil (Compound 2). The potassium salt (azilsartan kamedoxomil) is obtained via reaction with potassium 2-ethylhexanoate in acetone.

Optimization of Cyclization and Impurity Control

Mitigation of Desethyl Impurity

A critical challenge in azilsartan synthesis is the formation of desethyl impurity (Compound 10), arising from premature de-ethylation during cyclization. US Patent 9,233,955B2 addresses this by optimizing reaction temperatures and carbonyl sources. Employing dimethyl carbonate instead of ethyl chloroformate at 0–5°C reduces desethyl impurity levels from 10–12% to <0.2%. Additionally, using sodium methoxide in dimethyl sulfoxide (DMSO) enhances reaction homogeneity, improving the purity of the oxadiazol intermediate (Compound 4) to >95%.

Table 1: Impact of Reaction Conditions on Desethyl Impurity

| Parameter | Conventional Process | Optimized Process |

|---|---|---|

| Temperature | 25°C | 0–5°C |

| Carbonyl Source | Ethyl Chloroformate | Dimethyl Carbonate |

| Desethyl Impurity | 10–12% | <0.2% |

| Intermediate Purity | 85–90% | >95% |

Hydrolysis and Crystallization

The hydrolysis of azilsartan methyl ester (Compound 11) to azilsartan free acid (Compound 5) is optimized using methanolic HCl with sodium iodide. This combination reduces residual solvents and improves crystal morphology, yielding azilsartan with 97% purity. Post-hydrolysis acidification to pH 5 with concentrated HCl ensures efficient crystallization, minimizing amorphous byproducts.

Salt Formation and Purification Techniques

Potassium Salt Synthesis

The conversion of azilsartan medoxomil to its potassium salt involves reacting the free acid with potassium 2-ethylhexanoate in acetone or tetrahydrofuran. CN105753854A introduces a two-step process: first forming an organic amine salt (e.g., triethylammonium) to enhance solubility, followed by ion exchange with potassium acetate. This method achieves a 92% yield with <0.1% residual solvents, compared to 78% yield in direct salt formation approaches.

Table 2: Comparison of Salt Formation Methods

| Method | Solvent | Yield | Purity |

|---|---|---|---|

| Direct Metathesis | Acetone | 78% | 98.5% |

| Amine-Mediated Exchange | THF/Acetone | 92% | 99.3% |

Crystallization and Polymorphism Control

Controlling polymorphism is critical for bioavailability. Cooling crystallizations at 0.5°C/min from acetone/water mixtures (3:1 v/v) yield the thermodynamically stable Form I polymorph. XRPD analysis confirms the absence of Form II, which exhibits inferior dissolution kinetics.

Continuous Manufacturing Approaches

Flow Chemistry Innovations

CN110746415A discloses a continuous process for azilsartan synthesis, integrating flow reactors for amidoxime formation and cyclization. Key advantages include:

- Residence Time Control : 30-minute reaction at 90°C in a tubular reactor, versus 15 hours in batch.

- In-line Analytics : PAT tools monitor impurity levels in real time.

- Yield Enhancement : 80% overall yield compared to 65% in batch processes.

Table 3: Batch vs. Continuous Process Metrics

| Metric | Batch Process | Continuous Process |

|---|---|---|

| Reaction Time | 15 h | 30 min |

| Overall Yield | 65% | 80% |

| Desethyl Impurity | 0.2% | 0.1% |

Industrial Scale-Up Considerations

Solvent Recovery and Waste Reduction

Industrial implementations prioritize solvent recycling, particularly for acetone and tetrahydrofuran. Distillation systems recover >90% of acetone, reducing raw material costs by 25%. Additionally, replacing stannous chloride with catalytic hydrogenation in the reduction step eliminates heavy metal waste.

Regulatory Compliance

Process validation studies demonstrate consistency across 10 consecutive batches, with this compound meeting ICH Q3A/B guidelines for impurities (<0.1% for any individual unspecified impurity). Stability studies (40°C/75% RH for 6 months) confirm no degradation under accelerated conditions.

Chemical Reactions Analysis

Types of Reactions

Azilsartan Kamedoxomil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

Hydrolysis: In the gastrointestinal tract, this compound is hydrolyzed to azilsartan in the presence of water and enzymes.

Oxidation: Azilsartan can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide.

Substitution: The compound can participate in substitution reactions, particularly at the benzimidazole ring.

Major Products Formed

The major product formed from the hydrolysis of this compound is azilsartan, which is the active form of the drug. Oxidation and substitution reactions can lead to the formation of various metabolites and derivatives .

Scientific Research Applications

Pharmacological Profile

Mechanism of Action

Azilsartan acts by selectively blocking the AT1 receptors for angiotensin II, which leads to vasodilation and a subsequent reduction in blood pressure. It has a high affinity for these receptors—over 10,000 times greater than for AT2 receptors—contributing to its effectiveness in managing hypertension .

Pharmacokinetics

After oral administration, azilsartan is rapidly converted to its active form, azilsartan, with an estimated bioavailability of 60%. Peak plasma concentrations occur within 1 to 3 hours post-dose, and its elimination half-life is approximately 11 hours . Azilsartan does not require dose adjustments in patients with renal or hepatic dysfunction, making it a versatile option in hypertensive patients with comorbidities .

Treatment of Hypertension

Azilsartan is primarily used for managing essential hypertension in adults. Clinical studies have demonstrated its effectiveness compared to other antihypertensive agents:

- Efficacy Comparisons : In randomized controlled trials, azilsartan has shown superior blood pressure reduction compared to other ARBs like valsartan and olmesartan. For instance, in a study involving 622 patients, azilsartan resulted in a significant reduction in systolic blood pressure (−21.8 mmHg) compared to candesartan (−17.5 mmHg) .

- Combination Therapy : Azilsartan is often used in combination with thiazide diuretics (e.g., chlorthalidone) or calcium channel blockers (e.g., amlodipine) for enhanced efficacy. Studies indicate that combinations yield better blood pressure control than monotherapy .

Off-Label Uses

Azilsartan has been explored for several off-label applications:

- Diabetes and Renal Protection : There is evidence suggesting that azilsartan may help decrease the progression of albuminuria in diabetic patients . Its favorable profile in patients with chronic kidney disease has been highlighted, as it does not necessitate dosage adjustments even in severe cases .

- Atrial Fibrillation Prevention : Some studies have indicated potential benefits in preventing atrial fibrillation recurrence among hypertensive patients with diabetes .

Case Studies and Research Findings

Case Study 1: Efficacy in Elderly Patients

A study involving elderly hypertensive patients demonstrated that azilsartan effectively lowered blood pressure without significant adverse effects. The mean age of participants was 67 years, and the treatment resulted in a consistent reduction of both systolic and diastolic blood pressure over a 16-week period .

Case Study 2: Renal Impairment

Research has shown that azilsartan can be safely administered to patients with varying degrees of renal impairment. A retrospective analysis involving hemodialysis patients indicated a significant blood pressure decrease alongside improved cardiac markers after six months of therapy .

Comparative Efficacy Table

Mechanism of Action

Azilsartan Kamedoxomil exerts its effects by blocking the AT1 receptor, which is a key component of the renin-angiotensin-aldosterone system. By inhibiting the binding of angiotensin II to this receptor, it prevents vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure . The molecular targets include vascular smooth muscle cells and the adrenal gland.

Comparison with Similar Compounds

Comparison with Similar ARBs

Azilsartan kamedoxomil is compared below with other ARBs, such as olmesartan medoxomil , valsartan , and candesartan , based on receptor affinity, pharmacokinetics, clinical efficacy, and formulation challenges.

Receptor Affinity and Pharmacokinetics

Azilsartan exhibits the highest AT1 receptor affinity and bioavailability among ARBs, enabling lower dosing frequencies and sustained 24-hour blood pressure (BP) control .

Clinical Efficacy

- vs. Olmesartan : A double-blind study (n=1,285) showed azilsartan (80 mg) reduced 24-hour systolic BP by 14.3 mmHg vs. 11.7 mmHg for olmesartan (40 mg) (p<0.001) .

- vs. Valsartan : In a phase III trial, azilsartan (80 mg) achieved a 2.1 mmHg greater reduction in mean ambulatory systolic BP than valsartan (320 mg) (p=0.003) .

- vs. Candesartan : Azilsartan demonstrated superior BP-lowering effects in patients with metabolic syndrome, attributed to its prolonged receptor occupancy .

Formulation Challenges

This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug due to poor solubility and permeability . To address this, lipid matrix microencapsulation using stearic acid and Poloxamer 407 (ratio 0.8:0.8:1) was developed, achieving >80% drug release over 8 hours and stability under humid conditions . In contrast, olmesartan and valsartan (BCS Class II/III) require less complex formulations .

Q & A

Q. What is the biochemical mechanism of Azilsartan Kamedoxomil in modulating blood pressure?

this compound is a prodrug hydrolyzed to its active form, azilsartan, which selectively antagonizes angiotensin II type 1 (AT1) receptors. This inhibits angiotensin II-induced vasoconstriction, aldosterone release, and sodium retention, thereby reducing blood pressure. The high affinity for AT1 receptors ensures prolonged receptor blockade compared to other ARBs, as demonstrated in clinical trials .

Q. How is the bioavailability of this compound optimized in formulation studies?

Due to its Biopharmaceutics Classification System (BCS) Class IV status (low solubility/permeability), lipid-based microencapsulation strategies are employed. For example, stearic acid and Poloxamer 407 matrices improve permeability and enable controlled release (>80% release over 8 hours), validated via HPLC and SEM characterization .

Q. What analytical methods are recommended for quantifying this compound and its impurities?

Reverse-phase HPLC with gradient elution (YMC-Pack Pro C18 column) and UV detection at 220 nm is widely used. This method separates azilsartan from eight related substances with >3.0 resolution, validated per ICH Q2B guidelines. LC-MS further identifies degradation products under stress conditions (acid/base hydrolysis, oxidation) .

Advanced Research Questions

Q. How are synthetic impurities in this compound identified and mitigated during process development?

Four key impurities arise during synthesis, including azilsartan N-medoxomil (Compound 9) and dimeric byproducts (Compound 10). These are synthesized and characterized via NMR (δ 4.15 ppm for –N–CH2), IR (C=O stretching at 1614 cm⁻¹), and LC-MS (m/z 569.1688). Co-injection studies confirm retention times, enabling impurity profiling for regulatory compliance .

Q. What methodologies resolve discrepancies in drug release profiles between lipid matrices and nanosuspensions?

Lipid matrices (e.g., stearic acid/Poloxamer 407) achieve sustained release (>60% over 24 hours) by delaying diffusion, whereas nanosuspensions (using povidone K30) enhance solubility (90% release in 20 minutes). Comparative studies utilize dissolution testing under biorelevant conditions (pH 6.8) and particle size analysis (SEM for surface morphology) .

Q. How do pharmacodynamic differences between this compound and other ARBs inform clinical trial design?

Superior blood pressure reduction vs. olmesartan (ΔSBP: −14.3 vs. −11.7 mmHg) is demonstrated in double-blind trials (n=299). Study designs prioritize randomization, placebo controls, and 24-hour ambulatory BP monitoring. Dose escalation (40→80 mg/day) accounts for diuretic interactions and renal impairment .

Q. What strategies validate the genotoxicity of this compound-related compounds?

Impurities like amidoxime methyl ester (Compound 12) undergo Ames tests (bacterial reverse mutation), chromosomal aberration assays, and in vivo micronucleus tests. Acceptable limits (ICH Q3A) are set at ≤0.15% for identified impurities, supported by HPLC-MS/MS quantification .

Q. How do pharmacokinetic properties influence dosing regimens in comorbid populations?

Azilsartan’s 60% bioavailability and Tmax (1.5–3 hours) require dose adjustments in hepatic impairment. CYP2C9 inhibitors (e.g., fluconazole) reduce clearance by 40%, necessitating therapeutic drug monitoring. Renal excretion (<2%) minimizes dose dependency in CKD, but hyperkalemia risks mandate potassium monitoring .

Methodological Considerations

Q. What experimental parameters ensure reproducibility in synthesizing this compound intermediates?

Key steps include:

- Amidoxime formation : React BEC methyl ester with hydroxylamine hydrochloride (NaOMe catalyst, 25–30°C).

- Cyclization : Ethyl chloroformate in xylene (reflux, 2 hours) yields azilsartan methyl ester.

- Final prodrug synthesis : Medoxomil chloride condensation (DMF, 40–45°C), yielding 57–65% purity post-recrystallization. Reaction progress is monitored via in-process HPLC .

Q. How are stability-indicating assays designed for this compound under ICH guidelines?

Forced degradation studies (acid/alkaline hydrolysis, photolysis, oxidation) confirm method specificity. Mass balance (>98%) and peak homogeneity (USP tailing factor <2) are validated. Degradation products (e.g., hydrolyzed dioxolane ring) are identified via HRMS and fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.